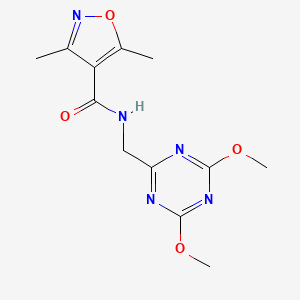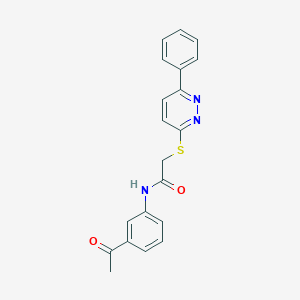![molecular formula C23H20N4O3 B2584649 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034567-65-0](/img/structure/B2584649.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a glutamic acid derivative . It is often used as an ergogenic supplement due to its influence on the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,3-dioxoisoindolin-2-yl group, a phenyl group, and a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl group . The exact molecular structure analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and can dissolve in some organic solvents such as ethanol and dimethylformamide . It has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .Scientific Research Applications
Chemical Synthesis and Modification
- Rhodium-Catalyzed Directed C-H Amidation : A method for ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating agent has been developed, facilitating the synthesis of N-(2-(imidazo[1,2- a]pyridin-2-yl)phenyl)acetamide derivatives. This process showcases the compound's relevance in synthesizing heterocyclic compounds with potential biological activity (Sadhanendu Samanta et al., 2019).
Pharmacological Applications
- Anticonvulsant Activity : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential application of such compounds in treating convulsive disorders (R. Nath et al., 2021).
- Anti-Inflammatory Agents : The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been reported. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, indicating their potential application in developing new anti-inflammatory drugs (A. P. Nikalje et al., 2015).
Molecular Imaging and Diagnostic Applications
- Radioligands for PET Imaging : The synthesis of radioligands for imaging the translocator protein (18 kDa) with PET has been explored. Compounds like DPA-714 and its derivatives serve as selective ligands for the translocator protein, useful in neuroinflammation and neurodegenerative disease studies (F. Dollé et al., 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on new heterocycles incorporating antipyrine moiety has shown that such compounds possess antimicrobial properties. These findings open up possibilities for developing new antimicrobial agents based on the chemical scaffold of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (S. Bondock et al., 2008).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(14-27-22(29)15-7-1-2-8-16(15)23(27)30)25-18-10-4-3-9-17(18)19-13-26-12-6-5-11-20(26)24-19/h1-4,7-10,13H,5-6,11-12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJFUQYGLGUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)


![8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2584580.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584581.png)

![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)
![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)